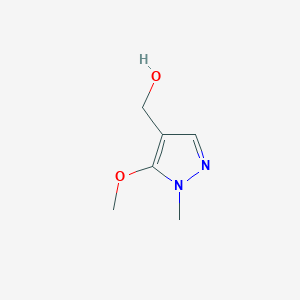

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxy group at position 5, a methyl group at position 1, and a hydroxymethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.

Introduction of the hydroxymethyl group: This can be done through a formylation reaction followed by reduction. For example, the formylation of the pyrazole ring using formaldehyde, followed by reduction with a reducing agent like sodium borohydride, can yield the desired hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formyl or carboxyl derivatives

Reduction: Pyrazoline derivatives

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s hydroxymethyl group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(5-methoxy-1H-pyrazol-4-yl)methanol: Lacks the methyl group at position 1.

(1-methyl-1H-pyrazol-4-yl)methanol: Lacks the methoxy group at position 5.

(5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.

Uniqueness

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its methoxy, methyl, and hydroxymethyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Biological Activity

The compound (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with various biological targets. They exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. The structural modifications in pyrazole compounds can significantly influence their biological profiles.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, demonstrate anticancer activity against several cancer cell lines. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of lung, colorectal, and breast cancer cells. Specifically, the incorporation of methoxy groups has been associated with enhanced antiproliferative effects:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.08 | Significant inhibition |

| HepG2 (Liver) | 0.135 | Moderate inhibition |

| A549 (Lung) | 0.261 | Moderate inhibition |

These findings suggest that the methoxy substitution in the pyrazole ring may enhance the compound's efficacy against specific cancer types .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties . Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound's mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce COX activity, leading to decreased production of pro-inflammatory mediators .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Autophagy Induction : The compound has been shown to activate autophagy pathways, which are crucial for cellular homeostasis and survival under stress conditions.

- Apoptosis Activation : It induces apoptosis through p53-mediated pathways in cancer cells, leading to programmed cell death and potentially reducing tumor growth .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Study on Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with methoxy substitutions exhibited superior antiproliferative activity compared to their non-substituted counterparts .

- Inflammation Model : Another study assessed the anti-inflammatory effects of a related pyrazole derivative in an LPS-stimulated model. The compound significantly inhibited TNF-alpha release, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research has also indicated that certain pyrazole derivatives may protect against neurodegenerative diseases by modulating glutamate receptors and reducing oxidative stress .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(5-methoxy-1-methylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C6H10N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3,9H,4H2,1-2H3 |

InChI Key |

GAAIGMGUTRPHKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CO)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.